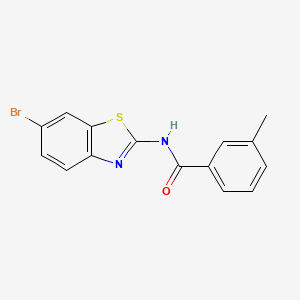
N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic molecules known for their unique structures and properties. It is closely related to benzothiazole derivatives, which are significant in medicinal chemistry and material science due to their biological and photophysical properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives, like N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylbenzamide, typically involves condensation reactions between amines and carbon disulfide or by reacting 2-aminothiophenols with appropriate halides or acid derivatives under various conditions. There are no specific studies detailing the synthesis of this exact compound, but methodologies can be inferred from related compounds. For example, the synthesis process involves key steps such as halogenation, amidation, and condensation reactions under controlled conditions (Al Mamari et al., 2019; Mekhzoum et al., 2019).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives typically features a heterocyclic ring containing both sulfur and nitrogen. The presence of the bromo and methylbenzamide groups would influence the electronic structure and steric hindrance, impacting its reactivity and interaction with biological targets. X-ray diffraction and NMR studies are common methods for determining detailed molecular structures (Prabukanthan et al., 2020).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) explores the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibit remarkable properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II photodynamic therapy mechanisms, suggesting their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Desai, Rajpara, and Joshi (2013) reported on the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds enhances their antimicrobial efficacy, highlighting a potential application in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Catalytic Activities in Organic Synthesis
Yen et al. (2006) introduced mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes with significant activities toward Heck coupling reactions. These complexes offer a convenient entry into benzothiazole-based catalysts that might be applied in various organic synthesis processes, contributing to more efficient and selective catalytic systems (Yen et al., 2006).
Potential in Drug Development
A study by Kashiyama et al. (1999) on antitumor benzothiazoles discussed the synthesis, metabolic formation, and biological properties of C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles. Their work suggests that differential uptake and metabolism by cancer cell lines might underlie selective anticancer activity, pointing towards the potential of benzothiazole derivatives in cancer drug development (Kashiyama et al., 1999).
Ligand-Protein Interactions
Brockmann et al. (2014) explored the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. Their findings indicate that thiazolides, a novel class of anti-infectious agents, can also induce cell death in colon carcinoma cell lines through interactions with the detoxification enzyme GSTP1. This dual functionality underscores the versatility of benzothiazole derivatives in both antimicrobial and anticancer research (Brockmann et al., 2014).
Eigenschaften
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-3-2-4-10(7-9)14(19)18-15-17-12-6-5-11(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTVOEKIJDGCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

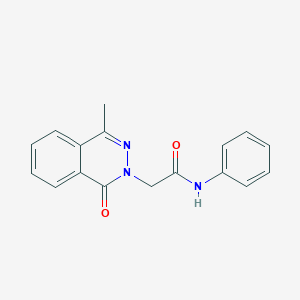
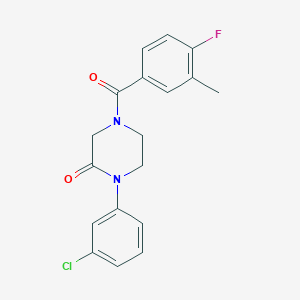
![3,4-dimethoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyridine](/img/structure/B5564127.png)
![3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B5564140.png)
![6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5564141.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B5564147.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide](/img/structure/B5564153.png)
![2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5564167.png)
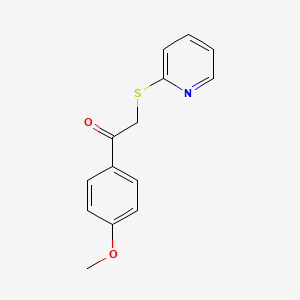
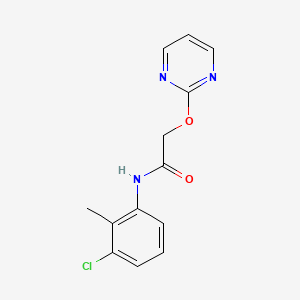
![N-isopropyl-8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5564204.png)
![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5564207.png)